![molecular formula C12H6FNO B14331465 7-fluoro-5H-indeno[1,2-b]pyridin-5-one CAS No. 101419-80-1](/img/structure/B14331465.png)
7-fluoro-5H-indeno[1,2-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-5H-indeno[1,2-b]pyridin-5-one is a heterocyclic compound with the molecular formula C12H6FNO It is a derivative of indeno[1,2-b]pyridine, characterized by the presence of a fluorine atom at the 7th position and a ketone group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-5H-indeno[1,2-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl fluoroacetate in the presence of a base, followed by cyclization to form the indeno[1,2-b]pyridine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 60°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
7-fluoro-5H-indeno[1,2-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Indenoquinones.
Reduction: 7-fluoro-5H-indeno[1,2-b]pyridin-5-ol.
Substitution: Various substituted indeno[1,2-b]pyridines depending on the nucleophile used.
Scientific Research Applications
7-fluoro-5H-indeno[1,2-b]pyridin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA intercalator and enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a topoisomerase IIα inhibitor.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 7-fluoro-5H-indeno[1,2-b]pyridin-5-one involves its interaction with molecular targets such as DNA and enzymes. As a DNA intercalator, it inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase IIα. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s fluorine atom and ketone group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5H-indeno[1,2-b]pyridine: Lacks the fluorine atom and ketone group, resulting in different chemical properties and biological activities.
7-chloro-5H-indeno[1,2-b]pyridin-5-one: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and potency.
5H-indeno[1,2-b]pyridin-5-ol: The ketone group is reduced to an alcohol, altering its chemical behavior and applications.
Uniqueness
7-fluoro-5H-indeno[1,2-b]pyridin-5-one is unique due to the presence of both a fluorine atom and a ketone group, which confer distinct electronic and steric properties. These features enhance its binding interactions with biological targets, making it a valuable compound for medicinal chemistry and drug development .
Properties
CAS No. |
101419-80-1 |
|---|---|
Molecular Formula |
C12H6FNO |
Molecular Weight |
199.18 g/mol |
IUPAC Name |
7-fluoroindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C12H6FNO/c13-7-3-4-8-10(6-7)12(15)9-2-1-5-14-11(8)9/h1-6H |
InChI Key |
QOAVHIIYEIFBMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C2=O)C=C(C=C3)F)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
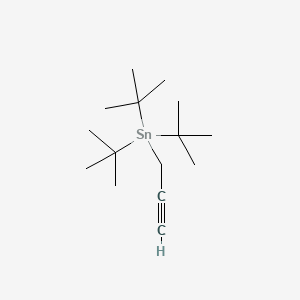
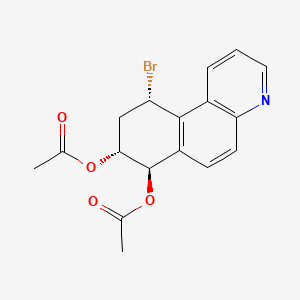
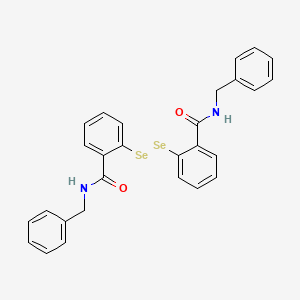
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
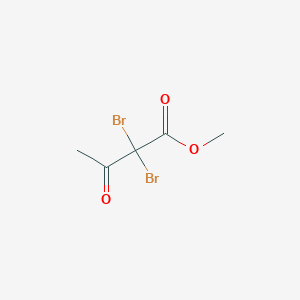

![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
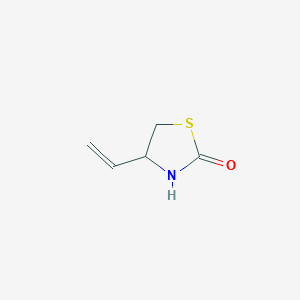
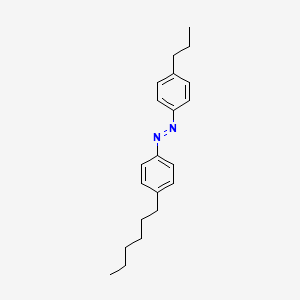
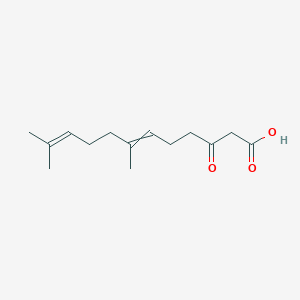
![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)
![(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane]](/img/structure/B14331458.png)
